N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Description
N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with multiple functional groups, including an oxazole ring fused to a pyrimidine ring, and a methoxyphenoxyethyl side chain. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-14-15(17-10-18-16(14)23-19-11)20(2)8-9-22-13-7-5-4-6-12(13)21-3/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXSWZJHUCJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N(C)CCOC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Coupling of the Methoxyphenoxyethyl Side Chain: The methoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxazole-pyrimidine intermediate is replaced by the methoxyphenoxyethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxazole or pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the oxazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the heterocyclic core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used as a lead compound for the development of new drugs.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to investigate biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The oxazole and pyrimidine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which may modulate the activity of the target proteins. The methoxyphenoxyethyl side chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-1-butanamine hydrochloride
- N-[2-(2-ethoxyphenoxy)ethyl]-4-phenoxy-1-butanamine hydrochloride
- N-[2-(2-allylphenoxy)ethyl]-3-methyl-1-butanamine hydrochloride
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to its fused oxazole-pyrimidine core, which is less common compared to other similar compounds that may only contain a single heterocyclic ring. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
